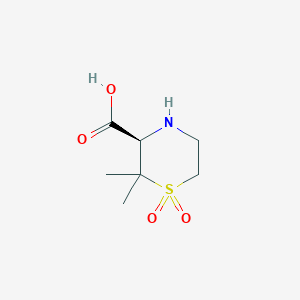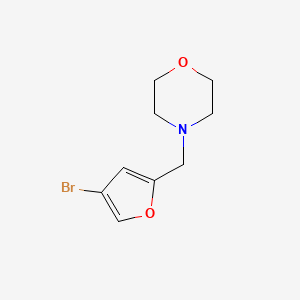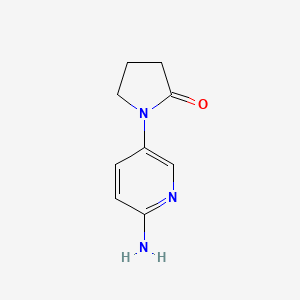
(3R)-2,2-Dimethyl-1,1dioxide-3-thiomorpholinecarboxylic acid
説明
(3R)-2,2-Dimethyl-1,1-dioxide-3-thiomorpholinecarboxylic acid is a sulfur-containing heterocyclic compound It features a thiomorpholine ring, which is a six-membered ring containing both sulfur and nitrogen atoms The compound is notable for its stereochemistry, with the (3R) configuration indicating the specific spatial arrangement of its atoms
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-2,2-Dimethyl-1,1-dioxide-3-thiomorpholinecarboxylic acid typically involves multi-step organic synthesis. One common approach starts with the preparation of the thiomorpholine ring, followed by the introduction of the carboxylic acid group and the sulfone moiety. Key steps may include:
Cyclization Reactions: Formation of the thiomorpholine ring through cyclization of appropriate precursors.
Oxidation: Introduction of the sulfone group via oxidation of the sulfur atom.
Functional Group Interconversion: Conversion of intermediates to the final carboxylic acid.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Types of Reactions:
Oxidation: The sulfur atom in the thiomorpholine ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to yield thiomorpholine derivatives.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperoxybenzoic acid (MCPBA) for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4) for reduction reactions.
Substitution Reagents: Alcohols, amines, and acid chlorides for esterification and amidation reactions.
Major Products:
Sulfoxides and Sulfones: From oxidation reactions.
Thiols and Thioethers: From reduction reactions.
Esters and Amides: From substitution reactions involving the carboxylic acid group.
科学的研究の応用
(3R)-2,2-Dimethyl-1,1-dioxide-3-thiomorpholinecarboxylic acid has several applications in scientific research:
Medicinal Chemistry: It can serve as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors that interact with sulfur-containing compounds.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or mechanical properties.
Biological Studies: It can be used to study the role of sulfur-containing heterocycles in biological systems, including their interactions with proteins and nucleic acids.
Industrial Catalysis: The compound may be explored as a ligand or catalyst in various industrial chemical processes.
作用機序
The mechanism of action of (3R)-2,2-Dimethyl-1,1-dioxide-3-thiomorpholinecarboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors through:
Binding to Active Sites: The compound can bind to the active sites of enzymes, potentially inhibiting their activity.
Modulation of Receptor Activity: It may act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.
Pathways Involved: The compound’s effects could involve pathways related to oxidative stress, sulfur metabolism, or signal transduction.
類似化合物との比較
Thiomorpholine: A simpler analog without the carboxylic acid and sulfone groups.
Morpholine: A related compound where the sulfur atom is replaced by oxygen.
Piperidine: A similar six-membered ring structure but without the sulfur atom.
Uniqueness: (3R)-2,2-Dimethyl-1,1-dioxide-3-thiomorpholinecarboxylic acid is unique due to its combination of a thiomorpholine ring, a carboxylic acid group, and a sulfone moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
By understanding the synthesis, reactivity, applications, and mechanisms of action of (3R)-2,2-Dimethyl-1,1-dioxide-3-thiomorpholinecarboxylic acid, researchers can explore its full potential in scientific and industrial contexts.
特性
IUPAC Name |
(3R)-2,2-dimethyl-1,1-dioxo-1,4-thiazinane-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4S/c1-7(2)5(6(9)10)8-3-4-13(7,11)12/h5,8H,3-4H2,1-2H3,(H,9,10)/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXSUDKDWKJBDKG-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(NCCS1(=O)=O)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H](NCCS1(=O)=O)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401164451 | |
| Record name | 3-Thiomorpholinecarboxylic acid, 2,2-dimethyl-, 1,1-dioxide, (3R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401164451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1419140-82-1 | |
| Record name | 3-Thiomorpholinecarboxylic acid, 2,2-dimethyl-, 1,1-dioxide, (3R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1419140-82-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Thiomorpholinecarboxylic acid, 2,2-dimethyl-, 1,1-dioxide, (3R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401164451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzo[b]thiophen-2-yl(5-bromo-2-fluorophenyl)methanol](/img/structure/B1529807.png)
![Tert-butyl 2-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1529811.png)

![2-Methyl-[1,2,4]triazolo[1,5-a]pyridine-5-carbaldehyde](/img/structure/B1529813.png)
![6-Bromo-3-chloro-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1529814.png)


![[1-(5-Bromo-pyridin-2-yl)-1H-[1,2,3]triazol-4-yl]-methanol](/img/structure/B1529819.png)
![2-[2-(Dimethylamino)ethoxy]pyridin-4-amine](/img/structure/B1529820.png)




